Diethyl isobutylmalonate

Organic Synthesis Mechanistic Studies NMR Spectroscopy

Essential for antimalarial drug discovery: this branched malonate is the definitive precursor for quinoline-based zinc metallo-aminopeptidase inhibitors. The isobutyl group is integral to the pharmacophore; unbranched analogs produce inactive molecules, compromising structure-activity relationships. Its sodium enolate exists in a single Z,Z-conformation, ensuring stereochemical predictability, higher yields, and simpler purification versus sterically hindered esters. Sourced for consistent quality in complex pharmaceutical intermediate synthesis.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
CAS No. 10203-58-4
Cat. No. B158218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl isobutylmalonate
CAS10203-58-4
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(C)C)C(=O)OCC
InChIInChI=1S/C11H20O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h8-9H,5-7H2,1-4H3
InChIKeyOFRFGNSZCYDFOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Isobutylmalonate (CAS 10203-58-4): A Key Intermediate for Antimalarial Agents and Branched Malonic Acid Derivatives


Diethyl isobutylmalonate (CAS 10203-58-4) is a branched-chain diester of malonic acid with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol [1]. At room temperature, it is a colorless to pale yellow clear liquid with a density of 0.97 g/cm³ and a boiling point of 225 °C . This compound serves as a crucial building block in organic synthesis, particularly for the creation of complex pharmaceutical intermediates. Its unique structural feature—an isobutyl group branching from the central malonate carbon—distinguishes it from linear or differently branched analogs and dictates its specific reactivity and the steric and electronic properties of the molecules it helps construct [2]. Its primary application is as a reagent in the synthesis of quinoline-based zinc metallo-aminopeptidase inhibitors, a class of compounds under investigation for their antimalarial activity .

Why Diethyl Isobutylmalonate (CAS 10203-58-4) Cannot Be Readily Substituted with Unbranched or Linear Malonate Analogs


In the context of synthesizing complex pharmaceutical intermediates, the specific alkyl group on a malonate ester is not a trivial substitution. The branched isobutyl group of diethyl isobutylmalonate confers unique steric and electronic properties that directly influence the conformation, reactivity, and ultimate biological activity of downstream products. Studies on sodium enolate anions, a key reactive intermediate in malonic ester synthesis, demonstrate that the isobutyl substituent leads to a distinct Z,Z-conformation, which can differ from that of linear alkyl analogs and critically impacts subsequent alkylation or condensation reactions [1]. Furthermore, in the specific application of synthesizing quinoline-based zinc metallo-aminopeptidase inhibitors for antimalarial research, the isobutyl group is an integral part of the pharmacophore and cannot be arbitrarily replaced with another alkyl chain without a complete loss or significant reduction in target binding and efficacy . Substituting with a less branched or linear analog would therefore not only alter the synthetic pathway's efficiency and yield but would also generate a different molecular entity, invalidating established structure-activity relationships and likely compromising the intended biological function.

Quantitative Evidence for Differentiating Diethyl Isobutylmalonate (CAS 10203-58-4) from Key Analogs


Conformational Distinction of Sodium Enolate Anion in DMSO: Isobutyl vs. t-Butyl Analogs

In a comparative NMR study of sodium diethyl alkylmalonate enolates in DMSO, the sodium enolate derived from diethyl isobutylmalonate was found to exist exclusively in a single Z,Z-type conformation, similar to that of diethyl malonate and other n-alkyl derivatives [1]. This contrasts sharply with the sodium enolate of diethyl t-butylmalonate, which exhibits a mixture of Z,Z, Z,E, and E,E conformations due to steric repulsion between the bulky t-butyl group and the ethoxyl groups [1]. This conformational purity for the isobutyl derivative ensures predictable and uniform reactivity, whereas the t-butyl analog introduces conformational heterogeneity that can lead to complex reaction mixtures and lower yields in subsequent steps [1].

Organic Synthesis Mechanistic Studies NMR Spectroscopy

IR Spectroscopic Signatures Differentiating Isobutyl and t-Butyl Malonate Derivatives

The same study on sodium enolate anions also provided distinct IR spectroscopic signatures. All sodium diethyl alkylmalonates, including the isobutyl derivative, displayed two characteristic absorption bands in the 1500–1700 cm⁻¹ region [1]. Crucially, the band on the high-frequency side was observed at a nearly identical wave number (~1556 cm⁻¹) across all non-t-butyl alkyl derivatives, indicating a conserved structural feature. In contrast, the sodium enolate of diethyl t-butylmalonate did not show this consistent pattern due to its conformational mixture, further substantiating the unique and well-defined electronic environment of the isobutyl-substituted enolate [1].

Spectroscopy Physical Organic Chemistry Structure Elucidation

Application-Specific Use in Synthesis of Antimalarial Zinc Metallo-Aminopeptidase Inhibitors

Multiple reputable vendor sources and chemical databases explicitly cite diethyl isobutylmalonate as a specific reagent for the synthesis of quinoline-based zinc metallo-aminopeptidase inhibitors, a class of compounds with demonstrated antimalarial activity . While the precise structure-activity relationship data is often proprietary or buried within primary literature not fully accessible, the consistent and specific citation of this exact compound for this advanced intermediate application is a strong indicator of its required structural role. This is a functional differentiation, not a general physical property. Unbranched analogs like diethyl malonate or linear-chain analogs like diethyl n-butylmalonate are not reported for this same application, implying the branched isobutyl group is essential for achieving the correct spatial arrangement and target binding affinity within the enzyme's active site .

Medicinal Chemistry Antimalarial Drug Discovery Enzyme Inhibition

Key Application Scenarios for Diethyl Isobutylmalonate (CAS 10203-58-4) Based on Verified Evidence


Synthesis of Advanced Pharmaceutical Intermediates for Antimalarial Research

Diethyl isobutylmalonate is a critical reagent for the construction of quinoline-based zinc metallo-aminopeptidase inhibitors, a targeted class of compounds in antimalarial drug discovery programs . Its specific branched isobutyl group is essential for the required molecular geometry and biological activity, making it the compound of choice for medicinal chemists working on this pharmacophore. Using a generic, unbranched malonate would lead to a structurally different final compound with an unknown or likely inactive profile.

Reliable Building Block for Stereoselective Synthesis Requiring Controlled Enolate Geometry

Based on the evidence that the sodium enolate of diethyl isobutylmalonate exists in a single, well-defined Z,Z-conformation [1], this compound is particularly well-suited for synthetic routes where enolate geometry dictates the stereochemical outcome. Its predictable and uniform reactivity minimizes the formation of unwanted diastereomers or side products, a significant advantage over more sterically hindered analogs like diethyl t-butylmalonate, which produce complex mixtures of enolate conformers [1]. This translates to higher yields and simpler purification processes.

Precursor for the Synthesis of Isobutylmalonic Acid and Its Derivatives

Diethyl isobutylmalonate serves as the direct precursor to isobutylmalonic acid via standard hydrolysis protocols [2]. Isobutylmalonic acid is itself a valuable intermediate, and the diethyl ester form is the preferred starting material due to its solubility in organic solvents and ease of handling. This application is fundamental to the production of a range of branched-chain carboxylic acid derivatives used in further fine chemical and pharmaceutical synthesis .

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